molecular formula C9H9BrFNO B15302722 7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B15302722
M. Wt: 246.08 g/mol
InChI Key: JUNYAXASYIIWTL-UHFFFAOYSA-N
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Description

7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical compound with the molecular formula C9H9BrFNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine with fluorinating agents to introduce the fluorine atom at the 9th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This dual substitution can enhance its potential as a versatile intermediate in synthetic chemistry and its applications in medicinal research .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

7-bromo-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C9H9BrFNO/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7/h3-4,12H,1-2,5H2

InChI Key

JUNYAXASYIIWTL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2F)Br

Origin of Product

United States

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